molecular formula C14H10Cl2N2O3S3 B2618665 (Z)-2,5-dichloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide CAS No. 683247-48-5

(Z)-2,5-dichloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide

Cat. No. B2618665
CAS RN: 683247-48-5
M. Wt: 421.33
InChI Key: GWDIDZRXQBURQZ-VKAVYKQESA-N
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Description

“(Z)-2,5-dichloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide” is a chemical compound that belongs to the class of benzothiazole sulfonamides . Benzothiazole sulfonamides are derived from benzothiazole, a type of organic compound that consists of a benzene ring fused to a thiazole ring .


Synthesis Analysis

The synthesis of benzothiazole sulfonamides, such as the compound , can be achieved through a unified approach that starts from simple commercially available building blocks . This approach involves the connection of benzo[d]thiazole-2-thiol and primary and secondary amines via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .


Molecular Structure Analysis

The molecular structure of benzothiazole compounds, including the compound , is characterized by a five-membered aromatic ring (thiazole) fused to a benzene ring . The thiazole ring contains a nitrogen atom and a sulfur atom .


Chemical Reactions Analysis

Benzothiazole sulfonamides can undergo various chemical reactions. For instance, the labile N-H bond in N-monoalkylated benzothiazole sulfonamides allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction . N-Alkyl-N-aryl benzothiazole sulfonamides can be accessed with the help of the Chan-Lam coupling reaction .

Future Directions

Benzothiazole compounds, including the compound , have shown notable pharmacological actions, making them significant in the rapidly growing chemical world . They have been used in the treatment of various diseases, including cancer . Therefore, future research could focus on exploring their potential therapeutic applications and developing more efficient synthesis methods.

properties

IUPAC Name

2,5-dichloro-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3S3/c1-18-9-4-3-7(24(2,20)21)5-10(9)22-14(18)17-13(19)8-6-11(15)23-12(8)16/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDIDZRXQBURQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2,5-dichloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide

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